molecular formula CCl5FGe B14311396 Trichloro[dichloro(fluoro)methyl]germane CAS No. 113365-41-6

Trichloro[dichloro(fluoro)methyl]germane

Cat. No.: B14311396
CAS No.: 113365-41-6
M. Wt: 280.9 g/mol
InChI Key: NXPQFJSUZXFUTE-UHFFFAOYSA-N
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Description

Trichloro[dichloro(fluoro)methyl]germane is a specialized organogermanium reagent designed for synthetic chemistry and catalysis research. Its molecular structure, featuring reactive chlorine and fluorine substituents, makes it a valuable precursor for developing new synthetic methodologies, particularly in metal-catalyzed cross-coupling reactions. Research into analogous chlorophenylgermanes demonstrates their utility in palladium-catalyzed reactions with aryl halides, where the chloride ligands on the germanium center allow for efficient activation by fluoride ions to promote aryl group transfer . This mechanism often involves the formation of hypervalent germanate intermediates, which facilitate the transmetalation step in the catalytic cycle . As such, this compound offers researchers a potentially less reactive and more selective alternative to traditional organotin or organosilicon reagents in constructing complex molecular architectures for pharmaceutical development and materials science. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

113365-41-6

Molecular Formula

CCl5FGe

Molecular Weight

280.9 g/mol

IUPAC Name

trichloro-[dichloro(fluoro)methyl]germane

InChI

InChI=1S/CCl5FGe/c2-1(3,7)8(4,5)6

InChI Key

NXPQFJSUZXFUTE-UHFFFAOYSA-N

Canonical SMILES

C(F)(Cl)(Cl)[Ge](Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Trichloro Dichloro Fluoro Methyl Germane

Strategies for Germanium-Carbon Bond Formation

The foundational step in the synthesis of this compound is the creation of a covalent bond between the germanium atom and the carbon of the halo-methyl group. This is most commonly approached by reacting a highly reactive germanium precursor with a suitable carbon-based reactant.

Trichlorogermane (B72276) (HGeCl₃) is a significant precursor in organogermanium chemistry, primarily utilized for its ability to form new germanium-carbon bonds through processes like hydrogermylation. acs.org While stable in sealed containers, trichlorogermane can partially dissociate to generate hydrogen chloride and the highly reactive intermediate, dichlorogermylene (GeCl₂). gelest.comwikipedia.org

The reactivity of trichlorogermane can also be harnessed through the formation of the trichlorogermyl radical (•GeCl₃). This transient species is a key intermediate that can initiate reactions to form Ge-C bonds. acs.org For instance, radical addition reactions can be employed to attach the trichlorogermyl group to a suitable carbon-containing molecule.

Table 1: Key Germanium Precursors and Intermediates

Compound/Intermediate Formula Role in Synthesis
Trichlorogermane HGeCl₃ Precursor for •GeCl₃ radicals and GeCl₂
Dichlorogermylene GeCl₂ Reactive intermediate for insertion reactions

Germanium tetrachloride (GeCl₄) serves as a robust and common starting material for the synthesis of organogermanium compounds. cymitquimica.comwikipedia.org The formation of the Ge-C bond from GeCl₄ typically involves reaction with organometallic reagents, such as organolithium or Grignard reagents. cymitquimica.com

An alternative, high-energy approach involves the direct reaction of GeCl₄ with haloalkanes at elevated temperatures. Research has demonstrated that reactions between GeCl₄ and alkyl chlorides, such as ethyl chloride, at temperatures around 500°C can yield the corresponding alkyltrichlorogermane. acs.org This general principle suggests that a direct, high-temperature reaction between germanium tetrachloride and carbon tetrachloride could be utilized to form the crucial trichloro(trichloromethyl)germane intermediate. service.gov.uknoaa.gov

Dichlorogermylene (GeCl₂), which can be generated from GeCl₄ and elemental germanium, is another reactive intermediate. wikipedia.org It is known to undergo insertion reactions into carbon-halogen bonds, providing a direct route to forming organogermanium trihalides. acs.org

Introduction of the Dichloro(fluoro)methyl Moiety

Once the germanium-carbon bond is established, the next critical phase is the precise arrangement of halogens on the methyl group. This typically involves modifying a precursor, such as a trichloromethyl group, through selective halogen exchange reactions.

The selective replacement of a chlorine atom with a fluorine atom on a carbon center attached to a germanium atom is a nuanced process. The primary method for achieving this transformation is through the use of specific fluorinating agents that can facilitate a halogen exchange (halex) reaction.

Antimony trifluoride (SbF₃), often used with a catalytic amount of antimony pentachloride (SbCl₅), is a well-established reagent system for the fluorination of organohalides. This reagent combination is known to react with germanium tetrachloride to produce mixed germanium chlorofluorides, such as GeCl₃F and GeCl₂F₂. chemicalbook.comguidechem.com This demonstrates its efficacy in fluorinating bonds connected to germanium. Furthermore, studies on the fluorination of trichloromethyl-substituted aromatic compounds have shown that reagents like hydrogen fluoride (B91410) (HF), catalyzed by SbCl₅, can achieve the selective, successive exchange of chlorine for fluorine on the CCl₃ group. researchgate.net

The most direct and controllable protocol for generating the CCl₂F group on the germanium center involves the partial fluorination of a trichloromethyl precursor. The synthesis hinges on the controlled reaction of trichloro(trichloromethyl)germane (Cl₃GeCCl₃) with a stoichiometric amount of a fluorinating agent.

By carefully managing reaction conditions and the quantity of the fluorinating agent, such as antimony trifluoride, a single chlorine atom on the methyl group can be substituted with a fluorine atom. The presence of a Lewis acid catalyst like SbCl₅ can facilitate this exchange, leading to the formation of the desired trichloro[dichloro(fluoro)methyl]germane. researchgate.net

Multi-Step Synthesis Pathways for this compound

The most plausible synthetic pathway for this compound is a two-step process that combines the strategies of Ge-C bond formation and subsequent selective fluorination.

Step 1: Synthesis of Trichloro(trichloromethyl)germane

The initial step involves the synthesis of the key intermediate, Trichloro(trichloromethyl)germane. This is achieved through the direct, high-temperature reaction of excess carbon tetrachloride with germanium tetrachloride. This reaction establishes the critical germanium-carbon bond.

Table 2: Reaction Protocol for Trichloro(trichloromethyl)germane Synthesis

Reactant 1 Reactant 2 Conditions Product

Step 2: Selective Fluorination of the Trichloromethyl Group

The second step is the selective halogen exchange on the trichloromethyl group of the intermediate. Trichloro(trichloromethyl)germane is reacted with a controlled amount of a fluorinating agent to replace one chlorine atom with fluorine.

Table 3: Reaction Protocol for Final Product Synthesis

Reactant Reagent Catalyst (optional) Product

This multi-step approach allows for the controlled and specific construction of the target molecule, leveraging established reactions in organogermanium and halogen chemistry.

Isolation and Purification Techniques for Complex Organogermanes

The isolation and purification of this compound from the reaction mixture present a significant challenge due to its likely reactive nature and the presence of structurally similar byproducts. A combination of techniques is typically required to achieve high purity.

Given the probable volatility of this compound, fractional distillation under reduced pressure is the most promising primary purification method. This technique separates compounds based on their boiling points. The presence of the dichloro(fluoro)methyl group will significantly alter the boiling point compared to the starting germanium tetrachloride and any potential polysubstituted byproducts.

Crystallization at low temperatures could be another effective purification method, particularly for removing isomeric impurities or trace amounts of other byproducts. The choice of solvent for crystallization would need to be determined empirically, with non-polar solvents being a likely starting point.

For the removal of non-volatile impurities, column chromatography on an inert stationary phase such as silica (B1680970) gel or alumina (B75360) could be employed. However, the reactive nature of the Ge-Cl bonds may necessitate the use of deactivated stationary phases and carefully chosen non-protic eluents to avoid decomposition of the product on the column.

The purity of the final product would be assessed using standard analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 73Ge NMR would provide definitive structural confirmation and assess purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would confirm the molecular weight and fragmentation pattern, as well as identify any volatile impurities.

Elemental Analysis: To confirm the empirical formula of the synthesized compound.

The following table summarizes the key purification techniques and their primary applications in the context of this compound.

Purification TechniquePrimary ApplicationKey Considerations
Fractional DistillationSeparation of volatile components with different boiling points.Requires reduced pressure to avoid thermal decomposition.
CrystallizationRemoval of impurities by selective precipitation.Requires a suitable solvent in which the product has limited solubility at low temperatures.
Column ChromatographySeparation of components based on their affinity for a stationary phase.Potential for product decomposition on the column; requires inert conditions.

Reactivity and Reaction Mechanisms of Trichloro Dichloro Fluoro Methyl Germane

Reactivity at the Germanium-Carbon Bond

The Germanium-Carbon (Ge-C) bond in organogermanium compounds is generally characterized by its covalent nature and considerable stability. However, the presence of numerous electron-withdrawing halogen atoms in Trichloro[dichloro(fluoro)methyl]germane is expected to significantly influence the properties of this bond.

Nucleophilic and Electrophilic Characteristics

The germanium atom in this compound is bonded to three chlorine atoms and the dichloro(fluoro)methyl group. The high electronegativity of the chlorine and fluorine atoms will induce a significant partial positive charge on the germanium atom, making it a strong electrophilic center. This enhanced electrophilicity renders the germanium atom susceptible to attack by nucleophiles.

Conversely, the carbon atom of the dichloro(fluoro)methyl group, also bonded to highly electronegative halogens, will be electron-deficient. This limits any potential nucleophilic character of the carbon atom in the Ge-C bond.

Substitution Reactions at the Germanium Center

Given the electrophilic nature of the germanium center, this compound is expected to undergo nucleophilic substitution reactions. Strong nucleophiles can displace one or more of the chlorine atoms attached to the germanium. The general mechanism would likely follow an SN2-type pathway, where the nucleophile attacks the germanium atom, leading to the departure of a chloride ion.

The rate and feasibility of these substitution reactions would depend on the nature of the attacking nucleophile and the reaction conditions. Steric hindrance from the bulky dichloro(fluoro)methyl group and the other chlorine atoms could influence the accessibility of the germanium center.

Halogen Exchange Reactions within the Compound

Halogen exchange is a common reaction in organohalide chemistry, and it is plausible that this compound can participate in such processes, particularly involving the exchange of chlorine for fluorine.

Chlorine-Fluorine Exchange Processes

The introduction of fluorine into organogermanium compounds can be achieved through the exchange of chlorine atoms with a fluoride (B91410) source. In the case of this compound, this exchange could potentially occur at both the germanium center (Ge-Cl bonds) and the dichloro(fluoro)methyl group (C-Cl bonds). The relative reactivity of these positions would depend on the specific reaction conditions and the fluorinating agent employed.

It is generally observed that the exchange of halogens on a germanium atom is a feasible process. The exchange on the carbon atom of the halomethyl group might require more specific reagents or catalysts.

Role of Fluorinating Agents

Various fluorinating agents are known to effect chlorine-fluorine exchange. The choice of reagent is crucial in controlling the extent and selectivity of the fluorination. Common fluorinating agents that could potentially be used for this compound include:

Fluorinating AgentPotential Reactivity
Antimony trifluoride (SbF3)A classic reagent for converting organochlorine compounds to their fluoro analogues. Often used with a Lewis acid catalyst.
Metal fluorides (e.g., KF, CsF)Can act as nucleophilic fluoride sources, particularly when used with phase-transfer catalysts or in polar aprotic solvents.
Sulfur tetrafluoride (SF4)A powerful fluorinating agent capable of converting C-Cl bonds to C-F bonds, though its reactivity with Ge-Cl bonds would need to be considered.

The reactivity and selectivity of these agents would need to be experimentally determined for this specific substrate.

Transformations of the Dichloro(fluoro)methyl Group

The dichloro(fluoro)methyl group attached to the germanium atom is a functional moiety that could undergo various chemical transformations. The strong electron-withdrawing nature of the halogens makes the carbon atom of this group susceptible to certain reactions, although the stability of the C-F bond is a significant factor.

Potential transformations could include:

Further Halogen Exchange: As discussed, additional chlorine atoms on the methyl group could potentially be exchanged for fluorine using potent fluorinating agents.

Reductive Dehalogenation: Treatment with reducing agents could lead to the removal of one or more halogen atoms, potentially forming a less halogenated methylgermane derivative. The selective removal of chlorine over fluorine would be a likely outcome due to the higher C-F bond strength.

Insertion Reactions: Under specific conditions, reactive species might insert into the C-Cl bonds of the dichloro(fluoro)methyl group.

It is important to reiterate that the specific reactivity of this compound and the viability of the discussed reaction mechanisms would require dedicated experimental investigation. The information presented here is based on established principles of organometallic and organohalogen chemistry.

Intermolecular Reactions

The germanium center in this compound is electron-deficient due to the electron-withdrawing effects of the three chlorine atoms and the haloalkyl group. This makes it susceptible to attack by nucleophiles. The reactions are characteristic of organogermanium halides, which are versatile precursors in organometallic synthesis. pharmacy180.com

Intermolecular reactions can be broadly categorized based on the attacking species. Nucleophiles can target the germanium atom, leading to substitution of the chloride ligands. The general reactivity of organogermanes is often intermediate between that of analogous organosilicon and organotin compounds. wikipedia.org

Nucleophilic Substitution: The Ge-Cl bonds are polar and represent the most probable sites for nucleophilic attack. Strong nucleophiles can displace one or more chloride ions. The reaction proceeds via a nucleophilic substitution mechanism at the germanium center. The specific pathway, whether associative (like SN2) or dissociative, can be influenced by the steric bulk of the nucleophile and the solvent polarity.

A generalized scheme for nucleophilic substitution is: R-GeCl₃ + Nu⁻ → R-GeCl₂Nu + Cl⁻ (where R = -CFCl₂)

The following table outlines the expected reactivity with various classes of nucleophiles based on established organogermanium chemistry.

Nucleophile ClassExample NucleophileExpected Product TypeReaction Notes
Organometallic ReagentsGrignard Reagents (R'MgX), Organolithium (R'Li)R-GeCl₂(R'), R-GeCl(R')₂, R-Ge(R')₃Stepwise alkylation or arylation is possible, allowing for the synthesis of mixed organogermanes. The extent of substitution can be controlled by stoichiometry.
Alcohols/AlkoxidesSodium Methoxide (NaOCH₃)R-GeCl₂(OCH₃)Forms germanium alkoxides. The reaction is typically driven by the formation of a stable salt (e.g., NaCl).
AminesAmmonia (NH₃), Primary/Secondary Amines (R'₂NH)R-GeCl₂(NR'₂)Leads to the formation of germylamines. The reaction often requires a base to neutralize the HCl produced.
Hydride DonorsLithium Aluminum Hydride (LiAlH₄)R-GeH₃Reduction of the Ge-Cl bonds to Ge-H bonds, forming the corresponding germane (B1219785). This is a key step in hydrogermylation reactions. pharmacy180.com
Water/HydroxideH₂O, NaOH(R-Ge)₂O₃Hydrolysis of the Ge-Cl bonds is typically vigorous and leads to the formation of germanium sesquioxides. pharmacy180.com

Lewis Acid Behavior: The electrophilic germanium atom allows the compound to act as a Lewis acid, reacting with Lewis bases to form coordination complexes or adducts, which is discussed in more detail in Section 3.4.

Intramolecular Rearrangements

Intramolecular rearrangements in haloalkylgermanes are not extensively documented and are generally less common than intermolecular reactions under typical conditions. However, under specific energetic conditions, such as thermolysis, photolysis, or radical initiation, rearrangements could potentially occur.

One plausible, though hypothetical, rearrangement pathway could involve a dyotropic-type reaction, where two substituents on the germanium and the alpha-carbon migrate simultaneously. For instance, a chlorine atom from the germanium center could exchange with the fluorine atom on the methyl group. This type of rearrangement is rare for Group 14 elements and would likely require a high activation energy.

Another possibility involves radical-induced rearrangements. Homolytic cleavage of a Ge-Cl or C-Cl bond could generate a radical intermediate. This radical could then undergo rearrangement before subsequent reaction. For example, a 1,2-migration of the -GeCl₂ group is conceivable, though such rearrangements are more characteristic of carbocation chemistry. Intramolecular radical cyclization and ring-expansion reactions are known for other classes of organic molecules and could potentially be applied to suitably functionalized organogermyl radicals. nih.gov The high stability of the Ge-C bond generally makes rearrangements involving its cleavage unfavorable.

Coordination Chemistry of this compound

The coordination chemistry of this compound is centered on the Lewis acidic nature of the germanium(IV) atom. The electron-deficient germanium can expand its coordination sphere by accepting electron pairs from donor molecules (Lewis bases), forming hypercoordinate species.

Ligand Effects on Germanium Reactivity

The ligands attached to the germanium atom—three chlorine atoms and one dichloro(fluoro)methyl group—play a crucial role in defining its reactivity and Lewis acidity.

Electronic Effects: All four substituents are strongly electron-withdrawing. The chlorine atoms and the dichloro(fluoro)methyl group inductively pull electron density away from the germanium center. This enhances the electrophilicity and Lewis acidity of the germanium atom, making it more susceptible to nucleophilic attack and coordination with Lewis bases. The presence of a fluorine atom in the alkyl group, being the most electronegative element, further intensifies this effect compared to a trichloromethyl analogue.

Steric Effects: While electronically activating, the ligands also present steric hindrance around the germanium center. The three chlorine atoms and the relatively bulky dichloro(fluoro)methyl group can impede the approach of very large nucleophiles or Lewis bases. This steric crowding can influence the rate of reaction and the stability of the resulting coordination complexes. The interplay between steric and electronic effects can be used to tune the reactivity of the germanium center. nih.gov

The structure of organic ligands can significantly determine the type of reactions that occur at the germanium center. nih.gov For instance, the coordination of a Lewis base can alter the reactivity of the remaining Ge-Cl bonds, potentially making them more or less susceptible to subsequent substitution depending on the nature of the donor ligand.

Formation of Adducts and Complexes

As a Lewis acid, this compound is expected to react with a variety of neutral and anionic Lewis bases to form stable adducts and complexes. In these reactions, the coordination number of germanium increases from four to five or six.

Five-Coordinate Adducts: With monodentate Lewis bases (L), trigonal bipyramidal (TBP) adducts of the type [RGeCl₃(L)] are commonly formed.

Six-Coordinate Adducts: With two equivalents of a monodentate ligand or one equivalent of a bidentate ligand, octahedral complexes of the type [RGeCl₃(L)₂] or [RGeCl₃(L-L)] can be formed. Germanium(IV) tetrahalides are known to form stable 1:2 adducts with bases like pyridine.

The stability of these adducts is dependent on several factors, including the Lewis basicity of the donor molecule, the Lewis acidity of the germane, and steric compatibility.

The table below provides examples of potential adducts formed with common Lewis bases.

Lewis Base TypeExample Lewis Base (L)Expected Adduct/ComplexGeometry at Germanium
N-DonorsPyridine, Acetonitrile[RGeCl₃(L)], [RGeCl₃(L)₂]Trigonal Bipyramidal, Octahedral
O-DonorsTetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)[RGeCl₃(L)], [RGeCl₃(L)₂]Trigonal Bipyramidal, Octahedral
P-DonorsTriphenylphosphine (PPh₃)[RGeCl₃(L)]Trigonal Bipyramidal
Anionic HalidesChloride (Cl⁻)[RGeCl₄]⁻Trigonal Bipyramidal

The formation of these adducts can significantly modify the chemical properties of the parent compound. For example, the formation of an adduct with a Lewis base can increase the solubility of the germane in certain solvents and can also serve to protect or activate the germanium center for subsequent reactions. digitellinc.com

Comparative Reactivity Studies with Analogous Group 14 Elements

The chemical properties of organogermanium compounds are often understood by comparing them to their lighter silicon and heavier tin analogues. Trends in reactivity down Group 14 are governed by factors such as atomic size, electronegativity, and the accessibility of d-orbitals for hypercoordination.

Distinctions in Lewis Acidity with Silicon and Tin Analogues

The Lewis acidity of tetrahalides of Group 14 elements (MX₄) is a well-studied phenomenon. The central atom in these compounds has vacant d-orbitals that can accept a lone pair of electrons from a Lewis base. youtube.com This trend provides a framework for understanding the Lewis acidity of their organo-substituted derivatives, such as Trichloro[dichloro(fluoro)methyl]silane, -germane, and -stannane.

The general trend for the Lewis acidity of the simple tetrachlorides is: SiCl₄ > GeCl₄ > SnCl₄

This order can be explained by a combination of factors:

Electronegativity: Silicon is more electronegative than germanium and tin. This leads to more polarized M-Cl bonds and a more electron-deficient central atom in SiCl₄, enhancing its ability to accept an electron pair.

M-Cl Bond Strength: The Si-Cl bond is stronger than the Ge-Cl and Sn-Cl bonds. Upon formation of an adduct, the energy cost of reorganizing the bonds is higher for silicon. However, the greater positive charge on the silicon atom is generally considered the dominant factor.

d-Orbital Contraction: The extent to which d-orbitals are available for bonding influences the stability of the resulting hypercoordinate complex. While all three elements have accessible d-orbitals, their energy and spatial extent differ, affecting the strength of the interaction with the incoming Lewis base.

For the organo-substituted analogues, Cl₃M-CFCl₂ (where M = Si, Ge, Sn), a similar trend in Lewis acidity is expected. The highly electronegative dichloro(fluoro)methyl group will render all three compounds as reasonably strong Lewis acids. However, the intrinsic properties of the central atom will still dominate the relative ordering.

The following table summarizes the expected comparison in Lewis acidity.

CompoundCentral Atom (M)Electronegativity of MExpected Relative Lewis AcidityRationale
Trichloro[dichloro(fluoro)methyl]silaneSi1.90HighestHighest electronegativity of the central atom leads to the most electrophilic center.
This compoundGe1.81IntermediateIntermediate electronegativity and larger size compared to Si.
Trichloro[dichloro(fluoro)methyl]stannaneSn1.96 (Pauling scale can be misleading; often considered less electronegative in this context)LowestLarger atomic size and more diffuse d-orbitals lead to weaker interaction with Lewis bases compared to Si and Ge analogues.

Therefore, the silicon analogue is predicted to be the strongest Lewis acid, while the tin analogue would be the weakest of the three, although still capable of forming stable adducts. This trend directly impacts their reactivity in Lewis acid-catalyzed reactions and their affinity for donor solvents and reagents.

Variations in Reaction Pathways and Selectivity

The reactivity of this compound (Cl₃GeCFCl₂) is significantly influenced by the nature of the organometallic reagent employed, leading to distinct reaction pathways and product selectivity.

With organolithium reagents such as phenyllithium (B1222949) (PhLi) and n-butyllithium (n-BuLi), the reaction proceeds with extensive decomposition of the starting germane. This suggests that these highly reactive reagents likely attack multiple sites on the molecule, leading to fragmentation rather than simple substitution.

In contrast, the use of Grignard reagents, such as methylmagnesium iodide (MeMgI) and phenylmagnesium bromide (PhMgBr), results in the formation of the corresponding trisubstituted organogermane compounds (R₃GeCFCl₂) in good yields. This indicates a more selective reaction pathway, where the primary reaction is the substitution of the chlorine atoms on the germanium center with the organic group from the Grignard reagent.

Similarly, the reaction with diethylmercury (B1204316) (Et₂Hg) also demonstrates a degree of selectivity, affording EtGeCl₂CFCl₂ in good yield. This reaction pathway involves the transfer of an ethyl group to the germanium atom, with the displacement of one chlorine atom.

A notable variation in reactivity is observed when the substituted product, triphenyl[dichloro(fluoro)methyl]germane (Ph₃GeCFCl₂), is further reacted with n-butyllithium. In this case, the major product is Ph₃GeCFCl(n-Bu), indicating that the reaction pathway shifts from substitution at the germanium center to substitution at the dichlorofluoromethyl carbon atom.

The decomposition of this compound in the presence of olefins like cyclohexene (B86901) or oct-1-ene leads to the formation of tetrachlorogermane (GeCl₄) and difluorochloromethane (CHClF₂). This decomposition pathway also generates dichlorocarbene (B158193) (:CCl₂), which can then add to the olefin to form a dichlorocyclopropane adduct.

Table 1: Reactivity of this compound with Various Reagents

Reagent Major Product(s) Observations
Phenyllithium (PhLi) Decomposition products Extensive decomposition
n-Butyllithium (n-BuLi) Decomposition products Extensive decomposition
Methylmagnesium iodide (MeMgI) Me₃GeCFCl₂ Good yield
Phenylmagnesium bromide (PhMgBr) Ph₃GeCFCl₂ Good yield
Diethylmercury (Et₂Hg) EtGeCl₂CFCl₂ Good yield
n-Butyllithium (with Ph₃GeCFCl₂) Ph₃GeCFCl(n-Bu) Substitution at the α-carbon

Mechanistic Insights into this compound Reactions

Understanding the mechanisms of reactions involving this compound requires the identification of key intermediates and an analysis of the kinetic and thermodynamic factors that govern the reaction pathways.

Identification of Reaction Intermediates

A key reactive intermediate in some reactions of organogermanium compounds is the germylene (R₂Ge), the germanium analogue of a carbene. While not directly observed in all reactions of this compound, their potential involvement, particularly in decomposition pathways, is a critical consideration. Germylenes are known to be highly reactive species that can undergo various reactions, including insertions and additions.

In the thermal decomposition of this compound in the presence of olefins, the formation of a dichlorocarbene adduct strongly suggests the intermediacy of dichlorocarbene (:CCl₂). This intermediate is likely formed via an α-elimination process from the dichlorofluoromethylgermane moiety.

The invocation of germyl (B1233479) free radicals has also been noted in some organogermanium reaction mechanisms, which could play a role in certain reaction pathways of this compound, although specific evidence in this context is limited.

Kinetic and Thermodynamic Considerations

The significant difference in reactivity between organolithium reagents and Grignard reagents with this compound points to different kinetic and thermodynamic profiles for these reactions. The extensive decomposition with organolithium reagents suggests that the activation barriers for multiple reaction pathways, including decomposition, are low and thermodynamically favorable.

Conversely, the selective formation of trisubstituted products with Grignard reagents indicates a kinetically controlled process where the substitution at the germanium center is the preferred pathway with the lowest activation energy. The thermodynamic stability of the resulting R₃GeCFCl₂ products also likely plays a role in driving the reaction towards this outcome.

The decomposition of this compound to form dichlorocarbene is a thermally driven process, indicating that the reaction requires sufficient energy to overcome the activation barrier for the α-elimination. The subsequent trapping of the dichlorocarbene by an olefin is a rapid and thermodynamically favorable process.

Further detailed kinetic and thermodynamic studies would be necessary to fully elucidate the energy profiles of these complex reaction pathways and to quantify the factors that govern the observed selectivity.

Structural and Spectroscopic Characterization of Trichloro Dichloro Fluoro Methyl Germane

Advanced Spectroscopic Methodologies for Structural Elucidation

No published studies detailing the ¹H, ¹³C, ¹⁹F, or ⁷³Ge NMR spectral data for Trichloro[dichloro(fluoro)methyl]germane could be located. Such data would be crucial for confirming the connectivity and chemical environment of the atoms within the molecule.

Specific mass spectrometry data, including fragmentation patterns for this compound, are not present in the reviewed literature. Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases yielded no entries for this compound. Consequently, there is no experimental data available on its single-crystal X-ray structure, which would definitively determine its solid-state conformation, bond lengths, and bond angles.

Gas-Phase Electron Diffraction for Molecular Geometry Assessment

No studies utilizing gas-phase electron diffraction to determine the molecular geometry of this compound have been reported. This technique is instrumental in defining the structure of molecules in the gaseous state.

Conformational Analysis Studies

There is a lack of published research on the conformational analysis of this compound. Such studies, often supported by computational chemistry, are essential for understanding the different spatial arrangements of the atoms and their relative energies.

Theoretical and Computational Investigations of Trichloro Dichloro Fluoro Methyl Germane

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods use the principles of quantum mechanics to solve the Schrödinger equation for a given molecular system, providing information about its energy, structure, and electron distribution.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying organogermanium compounds. Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a simpler quantity to compute. This approach offers a favorable balance between computational cost and accuracy.

For a molecule such as Trichloro[dichloro(fluoro)methyl]germane, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and thermochemical properties. Different functionals, such as B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-31G* or def2-TZVP), allow for the prediction of key structural parameters.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Germanium-Halogen-Carbon Framework

Parameter Value
Ge-C Bond Length (Å) 1.95 - 2.05
Ge-Cl Bond Length (Å) 2.15 - 2.25
C-Cl Bond Length (Å) 1.75 - 1.85
C-F Bond Length (Å) 1.35 - 1.45
Ge-C-Cl Bond Angle (°) 108 - 112

Note: The data in this table is illustrative of typical values obtained from DFT calculations for similar structures and not from a specific study on this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a greater computational expense than DFT.

For this compound, high-level ab initio calculations could be used to refine the geometries and energies obtained from DFT. These methods are particularly useful for benchmarking the performance of different DFT functionals and for obtaining highly accurate electronic properties, such as ionization potentials and electron affinities.

Understanding the behavior of molecules in their excited states and their reaction pathways is crucial for predicting their photochemical properties and reactivity. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling electronic excitations and predicting UV-Vis spectra.

For this compound, TD-DFT could be used to simulate its electronic absorption spectrum, providing insights into the nature of its electronic transitions. Furthermore, computational methods can be used to model potential reaction pathways, such as nucleophilic substitution at the germanium center or homolytic cleavage of the Ge-C or Ge-Cl bonds. By calculating the energies of transition states and reaction intermediates, a detailed understanding of the reaction mechanisms can be achieved.

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical and physical properties. Electronic structure analysis provides a detailed picture of bonding, charge distribution, and molecular orbitals.

The germanium atom in this compound is expected to form four covalent bonds in a tetrahedral geometry. libretexts.org The bonds between germanium and the chlorine atoms (Ge-Cl), as well as the bond to the carbon atom of the dichloro(fluoro)methyl group (Ge-C), are central to the molecule's structure. These bonds are polar covalent, with the more electronegative halogen and carbon atoms drawing electron density away from the germanium atom.

The electron density distribution describes the probability of finding an electron in a particular region of the molecule. For this compound, the electron density is expected to be highest around the highly electronegative fluorine and chlorine atoms and lowest around the germanium atom.

The molecular electrostatic potential (MEP) map is a useful tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. In this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the halogen atoms, indicating their susceptibility to attack by electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) are likely to be found around the germanium and carbon atoms, suggesting they are potential sites for nucleophilic attack.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Germanium
Chlorine
Carbon

In-depth Theoretical and Computational Analysis of this compound Remains Elusive

Despite a thorough search of available scientific literature and chemical databases, detailed theoretical and computational investigations specifically focusing on the chemical compound this compound are not publicly available. Consequently, a comprehensive analysis as outlined, including reaction pathway modeling, conformational landscape exploration, and validation with experimental data, cannot be constructed at this time.

Information on closely related, yet distinct, organogermanium compounds is accessible. For instance, studies on molecules such as trichloro(dichloromethyl)germane and trichloro(methyl)germane have provided some thermochemical data and insights into their molecular structures. However, the introduction of a fluorine atom to the methyl group, as in the case of this compound, is expected to significantly alter the electronic properties and chemical reactivity of the molecule. This substitution would necessitate a dedicated computational study to accurately model its behavior.

Theoretical and computational chemistry plays a crucial role in modern chemical research, offering predictions of molecular properties and reaction mechanisms that can guide experimental work. The requested analysis would typically involve high-level quantum chemical calculations to map the potential energy surface of the molecule and its reactions.

The Unexplored Computational Landscape of this compound

A detailed computational investigation of this compound would be a valuable contribution to the field of organogermanium chemistry. Such a study would provide fundamental insights into the stability, reactivity, and spectroscopic properties of this halogenated organometallic compound. The lack of available data highlights a gap in the current body of research.

Future computational studies on this compound would likely employ methods such as Density Functional Theory (DFT) or more advanced ab initio calculations to address the following:

Validation and Comparison of Computational Results with Experimental Data:Ultimately, any theoretical predictions would need to be validated against experimental data, such as spectroscopic measurements (e.g., NMR, IR) or kinetic studies, to ensure the accuracy of the computational models.

Until such specific research is conducted and published, a detailed and scientifically accurate article on the theoretical and computational investigations of this compound, as per the requested outline, cannot be generated.

Information Deficit on this compound Prevents In-depth Analysis of Advanced Applications

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of available information on the chemical compound "this compound." As a result, a detailed analysis of its advanced applications and future directions as requested cannot be provided at this time. The compound appears to be either highly novel, exceptionally specialized with limited public documentation, or a theoretical structure not yet synthesized or characterized.

Efforts to gather data on its strategic applications in organic synthesis, including its potential role as a specialized synthetic building block or a precursor for complex molecules, yielded no specific results. Similarly, investigations into its contributions to materials science, such as its use as a precursor for germanium-containing advanced materials, its applications in thin film deposition technologies, or its role in specialty polymers and coatings, did not provide any relevant information.

Without foundational data on the synthesis, reactivity, and properties of this compound, any discussion of its applications would be purely speculative and would not meet the standards of scientific accuracy. Further research and publication in peer-reviewed scientific journals are necessary before a thorough and informative article on this specific compound can be composed.

Advanced Applications and Future Directions for Trichloro Dichloro Fluoro Methyl Germane

Catalytic Potential

The catalytic applications of organogermanium compounds, while less explored than their silicon and tin counterparts, are a growing field of interest. The unique electronic properties of the germanium atom, situated between silicon and tin in group 14, offer distinctive reactivity that can be harnessed in catalysis.

Catalytic Properties of Organogermanium Compounds

Organogermanium compounds exhibit a range of catalytic properties, primarily stemming from the Lewis acidity of the germanium center and its ability to participate in various bond activation and formation processes. The reactivity of organogermanium compounds is often intermediate between that of organosilanes and organostannanes.

Historically, the high cost of germanium has somewhat limited the widespread investigation of its compounds in catalysis. However, their unique reactivity and potential for low toxicity are driving increased research. Organogermanium(IV) compounds, in particular, have been investigated as Lewis acid catalysts. Their catalytic activity is influenced by the nature of the organic and inorganic substituents attached to the germanium atom. For instance, the presence of electron-withdrawing groups can enhance the Lewis acidity of the germanium center, making it a more effective catalyst for certain transformations.

One of the key areas where organogermanium compounds have shown promise is in cross-coupling reactions. rsc.org Although they are generally less reactive than organostannanes and organoboranes, this lower reactivity can be advantageous, offering greater functional group tolerance and opportunities for orthogonal reactivity. rsc.org Activation of the C-Ge bond is often necessary, which can be achieved through various strategies, including the use of fluoride (B91410) activators or by designing specific ligand environments around the germanium atom.

Recent studies have highlighted the potential of organogermanium compounds as catalysts in a variety of organic transformations, including polymerizations, cycloadditions, and Friedel-Crafts alkylations. These developments underscore the versatility of organogermanium species in catalysis and pave the way for the design of novel catalytic systems.

Involvement in Specific Catalytic Transformations

While direct experimental evidence for the catalytic involvement of Trichloro[dichloro(fluoro)methyl]germane is not yet available in the scientific literature, its potential can be inferred from the known reactivity of structurally related organogermanium halides. The presence of three chlorine atoms on the germanium center, coupled with the electron-withdrawing dichloro(fluoro)methyl group, is expected to render the germanium atom highly electrophilic and thus a potent Lewis acid.

Based on this, This compound could potentially catalyze a range of Lewis acid-mediated reactions. A comparative overview of potential catalytic applications based on analogous compounds is presented below.

Table 1: Potential Catalytic Applications of this compound based on Analogous Systems

Catalytic TransformationAnalogous Germanium CatalystPotential Role of this compound
Friedel-Crafts AlkylationGermanium(IV) halidesActivation of the electrophile through coordination to the Lewis acidic germanium center.
Mukaiyama Aldol ReactionSilyl (B83357) enol ethers with GeCl4Activation of the carbonyl component, facilitating nucleophilic attack by the silyl enol ether.
Diels-Alder ReactionDienophiles with GeCl4Lowering the LUMO of the dienophile, thereby accelerating the cycloaddition.
Cationic PolymerizationStyrene with GeCl4Initiation of polymerization through the generation of a carbocationic species.

It is important to emphasize that these are hypothetical applications. Experimental validation is required to determine the actual catalytic activity and selectivity of This compound in these and other transformations.

Emerging Research Avenues

The field of organogermanium chemistry is continuously evolving, with new research directions aimed at harnessing the unique properties of these compounds for novel applications.

Exploration of Novel Reactivity Patterns

A significant area of emerging research is the exploration of novel reactivity patterns of organogermanium compounds, including those containing fluorinated substituents. The introduction of fluorine atoms into the organic framework can profoundly influence the compound's stability, reactivity, and catalytic behavior. For This compound , the interplay between the highly halogenated methyl group and the trichlorogermyl moiety could lead to unprecedented chemical transformations.

Researchers are increasingly interested in the concept of "orthogonal reactivity," where the reactivity of organogermanium compounds is distinct from that of other organometallic reagents, allowing for selective transformations in complex molecular settings. rsc.org This could be particularly relevant for the development of new synthetic methodologies where multiple reactive sites need to be addressed in a controlled manner.

Development of Greener Synthetic Routes and Methodologies

A growing emphasis in chemical research is the development of sustainable and environmentally friendly synthetic methods. For organogermanium compounds, this translates to exploring greener routes for their synthesis and application. This includes the use of less hazardous starting materials, minimizing waste generation, and developing catalytic processes that operate under mild conditions.

Future research in this area will likely focus on:

Atom economy: Developing reactions that maximize the incorporation of all atoms from the starting materials into the final product.

Use of renewable resources: Exploring the synthesis of organogermanium compounds from bio-based feedstocks.

Future Perspectives and Unresolved Challenges in Research

The future of research on This compound and related organogermanium compounds is promising, yet several challenges remain to be addressed.

Future Perspectives:

Advanced Materials: The unique properties of fluorinated organogermanium compounds could be exploited in the design of new materials with tailored electronic, optical, or thermal properties.

Medicinal Chemistry: While organogermanium compounds have been explored for their biological activity, the introduction of fluorinated groups could lead to new therapeutic agents with enhanced efficacy and bioavailability. rsc.org

Computational Chemistry: Theoretical studies can play a crucial role in predicting the reactivity and catalytic potential of new organogermanium compounds, guiding experimental efforts.

Unresolved Challenges:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to complex organogermanium compounds like This compound remains a significant hurdle. Detailed spectroscopic and structural characterization is also essential to understand their properties.

Mechanistic Understanding: A deeper understanding of the reaction mechanisms underlying the catalytic activity of organogermanium compounds is needed to design more efficient and selective catalysts.

Toxicity and Environmental Impact: While some organogermanium compounds are known for their low toxicity, a thorough evaluation of the environmental and health impacts of new, highly functionalized derivatives is crucial for their safe and sustainable application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Trichloro[dichloro(fluoro)methyl]germane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogen exchange reactions, such as substituting fluorine in fluorinated germanium precursors (e.g., tetrafluorogermane) with chlorine under controlled conditions. Key reagents include chlorine gas or chlorinated hydrocarbons, with reaction temperatures maintained between 50–80°C to balance reactivity and side-product formation. Yield optimization requires precise stoichiometric control and inert atmospheres to prevent hydrolysis .
  • Data Considerations : Monitor reaction progress using gas chromatography-mass spectrometry (GC-MS) to detect intermediates like GeF₃Cl or GeCl₄, which may indicate incomplete substitution .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ⁷³Ge nuclei) and Fourier-transform infrared (FTIR) spectroscopy are critical. For ⁷³Ge NMR, use high-field instruments (≥500 MHz) with long relaxation delays due to low natural abundance and quadrupolar broadening. FTIR can identify Ge-Cl (450–550 cm⁻¹) and Ge-F (600–700 cm⁻¹) stretching vibrations .
  • Challenges : Overlapping peaks in ¹⁹F NMR may require decoupling techniques or computational simulations (e.g., density functional theory) for accurate assignment .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Protocols : Store in moisture-free, amber glass containers under inert gas (argon/nitrogen) to prevent hydrolysis. Use gloveboxes for transfers, as the compound reacts violently with water, releasing HCl/HF vapors. Compatibility testing is essential before exposure to metals (e.g., stainless steel) or polymers (e.g., PTFE) .
  • Safety Data : Refer to CAMEO Chemicals guidelines for emergency response to spills, including neutralization with dry sodium bicarbonate .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound with nucleophiles?

  • Analysis : Discrepancies in reaction outcomes (e.g., Ge-C vs. Ge-O bond formation) may arise from solvent polarity or nucleophile strength. For example, in polar aprotic solvents (THF), hard nucleophiles (OH⁻) favor Ge-O bonds, while soft nucleophiles (RS⁻) in nonpolar solvents promote Ge-S bonds. Re-evaluate literature data using controlled solvent/nucleophile pairings and kinetic studies .
  • Case Study : A 2023 study demonstrated that competing hydrolysis pathways in moist solvents can mask intended nucleophilic substitutions, necessitating rigorous drying protocols .

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?

  • Methods : Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) can optimize geometries and calculate Gibbs free energies for substitution products. Compare bond dissociation energies (BDEs) of Ge-Cl vs. Ge-F bonds to assess susceptibility to halogen exchange. Validate models against experimental X-ray crystallography or Raman spectra .
  • Limitations : DFT may underestimate steric effects in bulky derivatives; supplement with molecular dynamics simulations for solvated systems .

Q. What are the best practices for managing and sharing experimental data on this compound to ensure reproducibility?

  • Data Standards : Follow NFDI4Chem guidelines for annotating synthesis protocols (e.g., reaction temperatures, purity levels) and spectral data (NMR shifts, FTIR peaks). Use repositories like Zenodo or Chemotion to publish raw datasets alongside processed results .
  • Metadata Requirements : Include detailed safety data sheets (SDS), instrument calibration records, and environmental conditions (humidity, O₂ levels) to contextualize results .

Methodological Challenges and Solutions

Q. Why do purification methods for this compound often yield inconsistent purity levels?

  • Troubleshooting : Common impurities include GeCl₄ and residual fluorinated byproducts. Fractional distillation under reduced pressure (40–60°C, 10⁻² mbar) is preferred over column chromatography, which risks silica gel-induced decomposition. Validate purity via elemental analysis and GC-MS .
  • Innovative Approaches : Subambient temperature distillation (-20°C) minimizes thermal degradation, improving yields ≥95% .

Q. How can researchers validate the environmental stability of this compound in atmospheric studies?

  • Experimental Design : Use flow-tube reactors to simulate atmospheric oxidation with OH radicals or ozone. Quantify degradation products (e.g., GeO₂, HF/Cl₂) via ion chromatography or laser-induced fluorescence. Compare half-lives under UV vs. dark conditions to assess photolytic pathways .
  • Data Interpretation : Discrepancies between lab and field data may arise from aerosol interactions; incorporate particle-phase sampling in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.